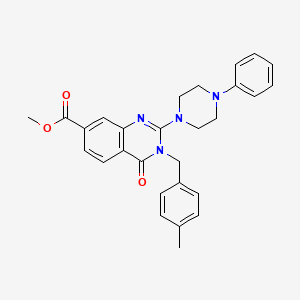

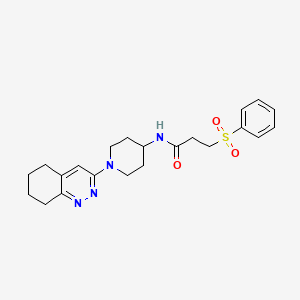

![molecular formula C21H25N3O3S B2802364 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethoxybenzamide CAS No. 391865-91-1](/img/structure/B2802364.png)

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethoxybenzamide, also known as TSTU, is a chemical compound that has gained attention in the scientific community for its potential applications in biochemical research. TSTU is a heterocyclic compound that contains a thiadiazole ring and an adamantane group, which gives it unique properties that make it useful in various research applications.

Applications De Recherche Scientifique

Heterocyclic Compounds and Pharmacological Activities

Heterocyclic compounds, particularly those containing a thiadiazole ring, have been found to possess a wide range of pharmacological activities. The presence of the thiadiazole moiety, due to its toxophoric N2C2S part, contributes significantly to these activities. Recent studies highlight the potential of these compounds in anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral therapies. This diversity in application underscores the significance of thiadiazole derivatives in the development of new drugs and therapeutic agents, demonstrating their role as a critical scaffold in medicinal chemistry (Mishra et al., 2015).

Adamantylated Compounds in Drug Development

Adamantylated compounds, which include structures similar to N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethoxybenzamide, have garnered attention for their potential in creating highly effective and selective drugs. The adamantane moiety is a unique structural feature that enhances the pharmacological profile of these compounds, making them candidates for the treatment of various diseases, including neurodegenerative disorders. Research into adamantyl-containing nucleic bases and related heterocyclic compounds has shown promising directions, indicating the feasibility of overcoming limitations associated with derivatives containing unsubstituted adamantane (Shokova & Kovalev, 2013).

Biological Significance and Chemical Properties

The synthesis, biological significance, and chemical properties of thiadiazole derivatives, including those with adamantyl groups, have been extensively studied. These compounds have shown a range of biological activities against various fungal and bacterial strains, highlighting their importance in pharmaceutical research. The ongoing exploration of synthetic methods and their pharmacological evaluation underlines the potential of thiadiazole and adamantane derivatives in contributing to new therapeutic solutions (Yusuf & Jain, 2014).

Mécanisme D'action

Target of Action

The primary targets of N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,3-dimethoxybenzamide are currently under investigation. The compound belongs to the class of adamantane-1,3,4-thiadiazole hybrid derivatives . Adamantane derivatives have been known for their diverse applications in the medical, agricultural, and material science fields . .

Mode of Action

The mode of action of N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,3-dimethoxybenzamide is not fully understood yet. The compound’s interaction with its targets and the resulting changes are subject to ongoing research. The compound’s structure reveals that the orientation of the amino group is different in non-halogenated structures . This could potentially influence its interaction with its targets.

Biochemical Pathways

It is known that 1,3,4-thiadiazole derivatives have long been known for their diverse applications in various fields . The specific pathways and their downstream effects influenced by this compound require further investigation.

Result of Action

It is known that adamantane derivatives have potential applications in various fields . The specific effects of this compound at the molecular and cellular level require further investigation.

Propriétés

IUPAC Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S/c1-26-16-5-3-4-15(17(16)27-2)18(25)22-20-24-23-19(28-20)21-9-12-6-13(10-21)8-14(7-12)11-21/h3-5,12-14H,6-11H2,1-2H3,(H,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQOZWONLRAFRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride](/img/structure/B2802282.png)

![2'-amino-1-[(3-bromophenyl)methyl]-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile](/img/structure/B2802283.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-bis[(4-methylphenyl)methyl]propanediamide](/img/structure/B2802286.png)

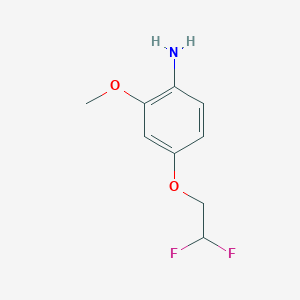

![N-[[1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]prop-2-enamide](/img/structure/B2802290.png)

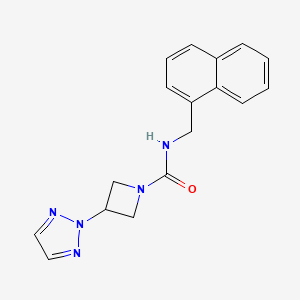

![N-benzyl-1-cyclopentyl-2-imino-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B2802291.png)

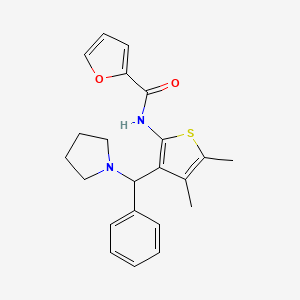

![2-{2-[(2-furylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B2802301.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2802303.png)